

Methyl (R)-N-Boc-3-aminobutyrate: A Technical Guide to Synthesis and Properties

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Compound of Interest

Compound Name: Methyl (R)-N-Boc-3-aminobutyrate

Cat. No.: B063051

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Methyl (R)-N-Boc-3-aminobutyrate is a chiral building block of significant interest in pharmaceutical research and organic synthesis. Its unique structural features, including the presence of a Boc protecting group and a chiral center, make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of peptide and protein-based drugs. This technical guide provides an in-depth overview of its synthesis, properties, and applications.

Core Properties

Methyl (R)-N-Boc-3-aminobutyrate is a derivative of the amino acid valine, featuring a methyl ester and a tert-butoxycarbonyl (Boc) protecting group on the amine.^[1] This protection strategy is crucial for its application in peptide synthesis, as it allows for the selective formation of peptide bonds.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **Methyl (R)-N-Boc-3-aminobutyrate** is presented in the table below. These values are compiled from various sources and may include predicted data.

Property	Value	Source
CAS Number	159877-47-1	--INVALID-LINK--
Molecular Formula	C10H19NO4	--INVALID-LINK--
Molecular Weight	217.26 g/mol	--INVALID-LINK--
Appearance	White Solid	--INVALID-LINK--
Boiling Point	302.8±25.0 °C (Predicted)	--INVALID-LINK--[1]
Density	1.035±0.06 g/cm ³ (Predicted)	--INVALID-LINK--[1]
Storage Temperature	2-8°C	--INVALID-LINK--[1]
pKa	11.77±0.46 (Predicted)	--INVALID-LINK--[1]

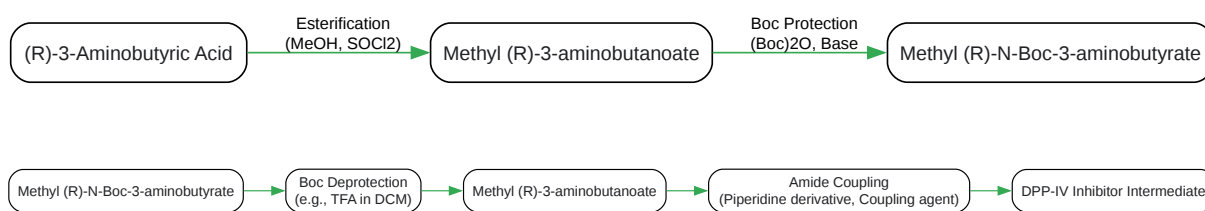
Spectroscopic Data

Characterization of **Methyl (R)-N-Boc-3-aminobutyrate** is typically performed using spectroscopic methods. While a specific spectrum for this exact compound is not readily available in the searched literature, representative data for similar N-Boc protected amino acid methyl esters can be found. For instance, the ¹H NMR spectrum would be expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the butanoate backbone. The ¹³C NMR spectrum would similarly display distinct signals for the carbonyl carbons of the ester and the carbamate, as well as the carbons of the tert-butyl and methyl groups.

Synthesis of Methyl (R)-N-Boc-3-aminobutyrate

The synthesis of **Methyl (R)-N-Boc-3-aminobutyrate** is typically achieved through a two-step process starting from (R)-3-aminobutyric acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group with a Boc group.

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References

- 1. lookchem.com [lookchem.com]
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